molecular formula C15H15F3N2O B1401857 [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-76-8

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No.: B1401857
CAS No.: 1311278-76-8
M. Wt: 296.29 g/mol
InChI Key: DJZVXRSJDYLBLR-UHFFFAOYSA-N
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Description

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311278-76-8) is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It features a pyridine core substituted with a trifluoromethyl group, a structural motif widely recognized for its ability to influence the biological activity, metabolic stability, and physicochemical properties of molecules . The compound's specific structure, which incorporates an electron-donating dimethylamine group and a methoxyphenyl ring, makes it a valuable intermediate for synthesizing novel compounds for pharmaceutical and life sciences applications. Trifluoromethylpyridine derivatives, in general, are key subunits in numerous approved agrochemicals and pharmaceuticals, underscoring the relevance of this compound as a building block in discovery research . The dimethylamine pharmacophore is a prevalent feature in many FDA-approved drugs, contributing to properties like water solubility and bioavailability . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZVXRSJDYLBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, often referred to as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to consolidate various research findings regarding its biological activity, including its antimicrobial, anticancer, anti-inflammatory properties, and more.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H14F3N1O1\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_1

This structure consists of a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 17.62 μM to 31.75 μM against Mycobacterium species, suggesting that the presence of trifluoromethyl groups contributes positively to antimicrobial efficacy .

CompoundMIC (μM)Target Organism
Compound A31.75M. kansasii
Compound B17.62M. tuberculosis

2. Anticancer Activity

The anticancer potential of this compound is supported by studies showing that related pyridine derivatives exhibit cytotoxic effects in various cancer cell lines. In vitro testing indicated that compounds with similar structures achieved IC50 values in the low micromolar range (1.26 μM to 2.96 μM) against cancer cell lines such as MCF-7 and THP-1 . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (μM)Mechanism of Action
MCF-71.29Apoptosis induction
THP-11.26Cell cycle arrest

3. Anti-inflammatory Activity

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that modifications in the molecular structure can enhance anti-inflammatory activity.

CompoundCytokine Inhibition (%)Concentration (µg/mL)
Compound CIL-6: 89%10
Compound DTNF-α: 78%10

Case Studies

Several case studies highlight the biological efficacy of pyridine derivatives:

  • Case Study 1 : A study focusing on a series of N-arylpiperazine derivatives showed promising results against resistant strains of bacteria, indicating that modifications similar to those in [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine could enhance potency against drug-resistant pathogens .
  • Case Study 2 : Research on anti-cancer properties revealed that structural modifications led to increased cytotoxicity in breast cancer cells, suggesting that the trifluoromethyl and methoxy substitutions are crucial for enhancing biological activity .

Scientific Research Applications

Biological Activities

1.1 Antinociceptive Properties

Research indicates that compounds related to the pyridine structure exhibit significant antinociceptive effects. For instance, derivatives that inhibit sodium channels (NaV1.8) are being investigated for their potential in treating pain-related conditions. The compound may share similar mechanisms, making it a candidate for further exploration in pain management therapies .

1.2 Antitumor Activity

Several studies have highlighted the antitumor potential of pyridine derivatives. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds. For example, compounds with similar structures have shown efficacy against various cancer cell lines, indicating that [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine could be effective in anticancer drug development .

1.3 Antibacterial and Antifungal Properties

The antibacterial activity of pyridine-based compounds has been well-documented. The introduction of substituents such as methoxy and trifluoromethyl groups can significantly influence the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent .

Structural Properties

2.1 Crystallographic Studies

Crystallographic analysis of related compounds reveals important structural characteristics that may contribute to their biological activities. For instance, the crystal structure of similar pyridine derivatives has shown specific dihedral angles between phenyl and pyridinyl rings, which could affect molecular interactions with biological targets . Understanding these structural nuances is crucial for optimizing drug design.

2.2 Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity. This information is vital for guiding synthetic efforts aimed at developing more potent analogs of [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine .

Synthetic Applications

3.1 Synthesis of Novel Compounds

The synthetic pathways leading to the production of this compound involve multistep reactions that incorporate various functional groups to enhance biological activity. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to synthesize complex pyridine derivatives efficiently .

Case Studies

StudyFocusFindings
Bagal et al., 2015NaV1.8 InhibitionIdentified pyridine carboxamide compounds with significant antinociceptive properties; potential relevance to [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine's mechanism .
Kort et al., 2008Antitumor ActivityExplored structural modifications leading to increased cytotoxicity in cancer cell lines; findings applicable to optimizing related compounds .
Zhang et al., 2010Antimicrobial ActivityInvestigated SAR of pyridine derivatives; established links between structural features and enhanced antibacterial efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (): Substituent: 3-Amino-phenyl group at the 3-position. Molecular Formula: C₁₄H₁₄F₃N₃. Molecular Weight: 281.3 g/mol. Applications: Synthetic intermediate for research.

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine ():

  • Substituent : Benzoimidazole-pyridine-imidazole hybrid with 4-trifluoromethoxy-phenyl.
  • Molecular Formula : C₂₃H₁₇F₆N₅O.
  • Molecular Weight : 535.4 g/mol (LC/MS m/z 535.4 [M+H⁺]).
  • Applications : Pharmaceutical candidate (kinase inhibition inferred from patent context).

6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine (): Substituent: Extended alkyl chain with dimethylamino and trifluoromethyl groups. Molecular Formula: C₂₀H₂₆F₃N₃. Molecular Weight: 383.4 g/mol. Applications: Ligand in protein crystallography (PDB entry BY7).

Target Compound :
  • Substituent : 4-Methoxy-phenyl group at the 3-position.
  • Inferred Molecular Formula : C₁₅H₁₅F₃N₂O.
  • Inferred Molecular Weight : ~296.3 g/mol.
  • Applications : Likely a research intermediate or precursor for bioactive molecules.

Comparative Data Table

Compound Substituent on Phenyl Key Functional Groups Molecular Formula Molecular Weight (g/mol) Applications
Target Compound 4-Methoxy -OCH₃, -CF₃, -N(CH₃)₂ C₁₅H₁₅F₃N₂O ~296.3 Research intermediate
[3-(3-Amino-phenyl)-...]-dimethyl-amine 3-Amino -NH₂, -CF₃, -N(CH₃)₂ C₁₄H₁₄F₃N₃ 281.3 Synthetic intermediate
Patent Compound () 4-Trifluoromethoxy -OCF₃, -CF₃, imidazole C₂₃H₁₇F₆N₅O 535.4 Therapeutic candidate
PDB Ligand () 5-Trifluoromethyl -CF₃, -NH₂, alkyl chain C₂₀H₂₆F₃N₃ 383.4 Protein-ligand studies

Key Differences and Implications

Electronic Effects: The 4-methoxy group in the target compound is electron-donating (-OCH₃), contrasting with the electron-withdrawing -CF₃ (in the PDB ligand) or -OCF₃ (in patent compounds).

The target compound’s simpler structure may prioritize synthetic accessibility over bioactivity .

Physicochemical Properties :

  • The trifluoromethyl group (-CF₃) common to all compounds improves metabolic stability and lipophilicity. However, the target compound’s lower molecular weight (~296 vs. 535 g/mol in patent compounds) suggests better solubility and bioavailability .

Synthetic Routes: and highlight the use of coupling reactions (e.g., with isothiocyanates or aldehydes). The target compound’s synthesis likely involves analogous methods but substitutes 4-methoxyphenyl derivatives for precursors like 3-aminophenyl () .

Q & A

Q. What are the optimal synthetic routes for [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine?

A multi-step synthesis involving nucleophilic substitution and coupling reactions is commonly employed. For example, pyridine derivatives with trifluoromethyl groups can be synthesized via Suzuki-Miyaura coupling between halogenated pyridines and methoxyphenyl boronic acids, followed by dimethylamine introduction via nucleophilic substitution . Key intermediates, such as 5-(trifluoromethyl)pyridin-2-amine derivatives, are often purified using column chromatography and validated by NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and amine protonation states .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation and detection of isotopic patterns (e.g., chlorine or fluorine isotopes) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Screen for receptor binding or enzyme inhibition using:

  • In vitro assays (e.g., kinase inhibition, GPCR binding) with fluorescence-based readouts .
  • Cytotoxicity studies (MTT assay) in cancer cell lines to identify IC₅₀ values .
  • Structural analogs (e.g., 4-methoxyphenyl-pyrimidine derivatives) as positive controls to benchmark activity .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and packing interactions. For example, pyridine derivatives with methoxyphenyl groups often exhibit planar aromatic systems stabilized by π-π stacking, while trifluoromethyl groups influence crystal lattice parameters . Use the CCP4 suite for data processing and refinement, ensuring R-factors < 0.05 for high confidence .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding poses in GPCRs or ion channels .
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps .
  • Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to address contradictions in biological activity data across studies?

  • Meta-analysis of substituent effects: Compare trifluoromethyl vs. methyl or methoxy groups on pyridine rings to identify SAR trends .
  • Replicate assays under standardized conditions (pH, solvent, cell line) to minimize variability .
  • Probe off-target effects using proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation (e.g., hydrochloride salts) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the dimethylamine moiety .
  • Nanoparticle encapsulation (PLGA-based carriers) to improve pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Reactant of Route 2
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[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

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